molecular formula C14H28O6 B12097863 Octyl glucoside CAS No. 4742-80-7

Octyl glucoside

Cat. No.: B12097863
CAS No.: 4742-80-7
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-UHFFFAOYSA-N
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Description

It is a glycoside derived from glucose and octanol, known for its ability to solubilize integral membrane proteins without denaturing them . This property makes it invaluable in the study of membrane proteins and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl glucoside is typically synthesized through the reaction of glucose with octanol. The process involves the use of acid or enzymatic catalysts to facilitate the glycosidic bond formation between the glucose and octanol molecules. The reaction conditions often include moderate temperatures and controlled pH levels to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors and advanced purification techniques to ensure high purity and consistency. Industrial production also emphasizes cost-effectiveness and scalability, often employing more robust catalysts and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Octyl glucoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glycosidic bond and yielding glucose and octanol. Oxidation reactions typically involve the glucose moiety, leading to the formation of gluconic acid derivatives .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Octyl glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic molecules. In biological systems, it interacts with lipid bilayers, disrupting their structure and enabling the extraction of membrane proteins. The molecular targets include lipid molecules within the bilayer, and the pathways involved often relate to the stabilization of protein-lipid complexes .

Comparison with Similar Compounds

  • Decyl glucoside
  • Lauryl glucoside
  • Alkyl polyglycosides

Comparison: Octyl glucoside is unique among these compounds due to its balance of hydrophilic and hydrophobic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. Decyl and lauryl glucosides have longer alkyl chains, which can increase their hydrophobicity and potentially lead to protein denaturation. Alkyl polyglycosides, while similar, often have varying chain lengths and degrees of polymerization, affecting their solubilization properties .

Properties

IUPAC Name

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338305, DTXSID20860441
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-80-7, 41444-50-2
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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